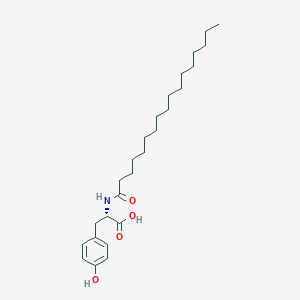
L-Tyrosine, N-(1-oxoheptadecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(1-oxoheptadecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of a long-chain fatty acid (heptadecanoic acid) attached to the amino group of L-Tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoheptadecyl)- typically involves the following steps:
Activation of Heptadecanoic Acid: Heptadecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated heptadecanoic acid is then coupled with L-Tyrosine in an organic solvent such as dichloromethane under mild conditions to form L-Tyrosine, N-(1-oxoheptadecyl)-.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis to enhance specificity and yield. Microbial fermentation and enzymatic catalysis are preferred due to their environmentally friendly nature and high enantioselectivity.
化学反应分析
Types of Reactions
L-Tyrosine, N-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-Tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the heptadecanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
科学研究应用
L-Tyrosine, N-(1-oxoheptadecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its hydrophobic nature.
作用机制
The mechanism of action of L-Tyrosine, N-(1-oxoheptadecyl)- involves its interaction with cellular proteins and enzymes. The compound can be incorporated into proteins, altering their structure and function. It may also modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent compound, an aromatic amino acid.
L-Dopa: A derivative of L-Tyrosine with an additional hydroxyl group.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
L-Tyrosine, N-(1-oxoheptadecyl)- is unique due to the presence of a long-chain fatty acid, which enhances its hydrophobicity and potential applications in various fields. This modification distinguishes it from other derivatives of L-Tyrosine, providing unique properties and applications.
属性
CAS 编号 |
823817-13-6 |
|---|---|
分子式 |
C26H43NO4 |
分子量 |
433.6 g/mol |
IUPAC 名称 |
(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI 键 |
YNIQYWJNHPOCLE-DEOSSOPVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


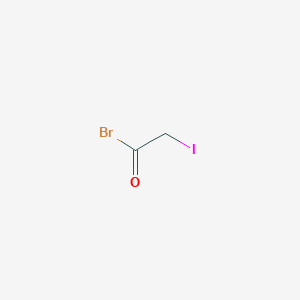

![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
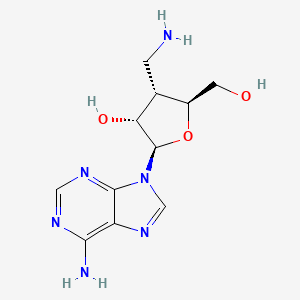
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)


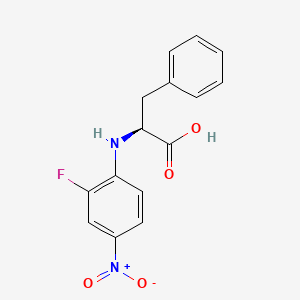
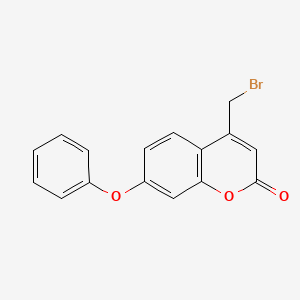
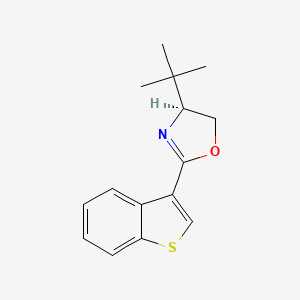
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)

